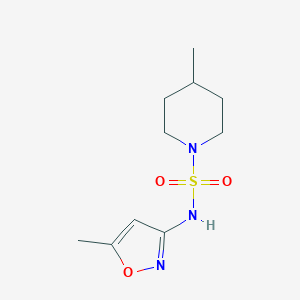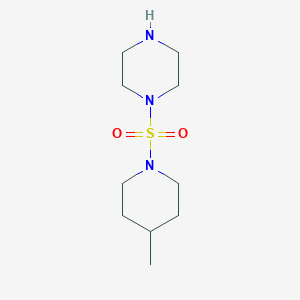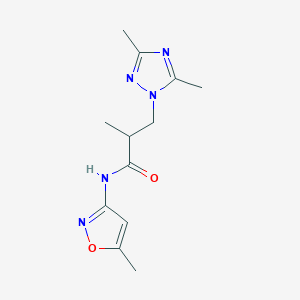![molecular formula C14H11Cl2NO4S B359489 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-85-3](/img/structure/B359489.png)
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide group attached to it The presence of dichloro and methyl substituents on the phenyl ring adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves the sulfonation of 4,5-dichloro-2-methylaniline followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and coupling agents such as carbodiimides for the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for high yield and purity, often employing catalytic methods and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The dichloro and methyl substituents enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dichloro-2-methylbenzenesulfonamide
- 2-Amino-5-chlorobenzoic acid
- 4-Chloro-2-methylbenzenesulfonamide
Uniqueness
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid stands out due to the combination of its sulfonamide and benzoic acid functionalities, which confer unique chemical reactivity and biological activity. The presence of dichloro and methyl groups further distinguishes it from other similar compounds by enhancing its stability and specificity in various applications.
Eigenschaften
IUPAC Name |
2-[(4,5-dichloro-2-methylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-6-10(15)11(16)7-13(8)22(20,21)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOVJQWMCDDLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate](/img/structure/B359438.png)

![4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359444.png)
![3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359445.png)


